molecular formula C25H18F5NO4 B2446328 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 269398-94-9

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

Cat. No. B2446328
CAS RN: 269398-94-9
M. Wt: 491.414
InChI Key: HCBMYXPXBOUBBR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields the reactive amine group during peptide bond formation . The perfluorophenyl group is a type of aromatic ring where all the hydrogen atoms have been replaced by fluorine atoms. This can significantly alter the chemical properties of the compound, including its reactivity and interactions with other molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the perfluorophenyl group. This could potentially be achieved through a variety of methods, including traditional peptide coupling strategies or click chemistry approaches .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky Fmoc group and the highly electronegative perfluorophenyl group. These groups could potentially influence the overall conformation and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the Fmoc and perfluorophenyl groups. The Fmoc group could be removed under basic conditions to reveal the free amine, while the perfluorophenyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Fmoc and perfluorophenyl groups could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMYXPXBOUBBR-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.